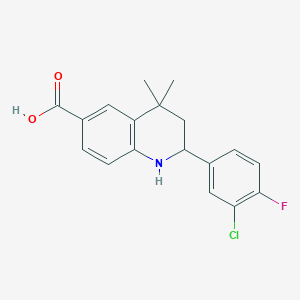![molecular formula C19H19N3O5S2 B2940709 {2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine CAS No. 708290-13-5](/img/structure/B2940709.png)
{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine” is a complex organic molecule. It contains a methoxy group (OCH3), a pyridylamino group (C5H4N), two sulfonyl groups (SO2), and two phenyl groups (C6H5). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The compound would likely exhibit resonance stabilization due to the aromatic rings, and the sulfonyl groups could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, the amine group could undergo reactions with electrophiles, and the sulfonyl groups could potentially be reduced or hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The compound could potentially exhibit fluorescence or absorbance in the UV-visible range due to the presence of conjugated π systems .科学的研究の応用
Medicinal Chemistry and Drug Design
Compounds featuring sulfonyl and aminosulfonyl groups are widely explored for their potential therapeutic effects. For instance, sulfonamide-based structures are key in designing antimalarial and antitrypanosomal agents due to their ability to inhibit essential enzymes in pathogens (Veale et al., 2019). Moreover, advancements in N-arylation methods for amines and sulfonamides have facilitated the synthesis of complex aromatic compounds, enabling the development of new drugs with improved efficacy and selectivity (Liu & Larock, 2003).
Materials Science
In the realm of materials science, sulfonated compounds are integral to creating novel nanofiltration membranes for dye treatment and water purification. The incorporation of sulfonated aromatic diamine monomers into thin-film composite (TFC) nanofiltration membranes has shown to enhance water flux and dye rejection capabilities, highlighting the potential of sulfonyl-based compounds in environmental applications (Liu et al., 2012).
Environmental Studies
The study of sulfonyl-containing compounds extends to environmental science, particularly in the degradation and hydrolysis mechanisms of herbicides and pesticides. Understanding the kinetics and mechanisms of these processes is crucial for assessing environmental impact and developing strategies for contamination mitigation (Hemmamda et al., 1994).
将来の方向性
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)18-14-17(8-9-19(18)27-2)28(23,24)21-15-10-12-20-13-11-15/h3-14H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRGFZUHZPQMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)
![5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2940628.png)
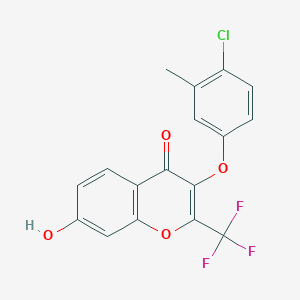
![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)
![4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2940634.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2940636.png)
![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)
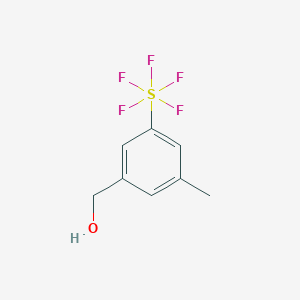
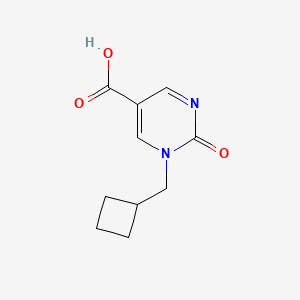
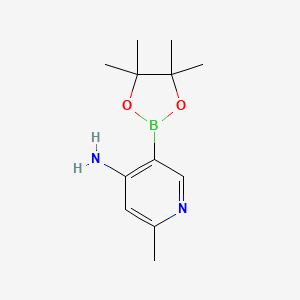
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
